molecular formula C7H12ClF3N2O B1375434 N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1803587-36-1

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No. B1375434
CAS RN: 1803587-36-1
M. Wt: 232.63 g/mol
InChI Key: ZYWBNTIOVKGLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-36-1 . It has a molecular weight of 232.63 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 232.63 . The InChI code provides additional information about its molecular structure .

Scientific Research Applications

1. Therapeutic Potential in Cancer Treatment

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride derivatives have shown promising results in cancer treatment, particularly in hepatocellular carcinoma. One study found that a derivative of this compound inhibited HepG2 cells in a dose- and time-dependent manner, suggesting potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).

2. Synthesis and Antimicrobial Activity

The compound has been involved in the synthesis of various carboxamides with potential antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant activity against bacterial or fungal strains, potentially comparable or superior to standard drugs (Zhuravel et al., 2005).

3. Chemical Properties and Crystal Structure

Research has also focused on the chemical synthesis and crystal structure of related compounds. This includes studies on the crystal and molecular structure of derivatives, providing insights into their chemical characteristics and potential applications in various fields (Chen et al., 2011).

4. Role in Gene Expression Regulation

Another area of research involves the compound's ability to mediate the expression of apoptosis genes. In a study on HepG2 cell lines, a derivative of this compound was shown to regulate the expression of apoptosis-related genes, impacting both pro-apoptotic and anti-apoptotic genes (Ramezani et al., 2019).

Mechanism of Action

The mechanism of action of “N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” is not specified in the available resources .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

There are ongoing studies on the synthesis and reactions of similar compounds . These could potentially provide new methods for the synthesis of “N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” and other related compounds.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWBNTIOVKGLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.